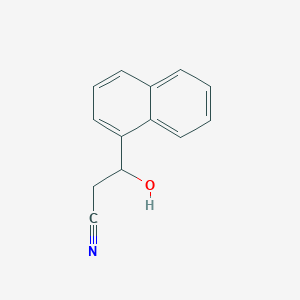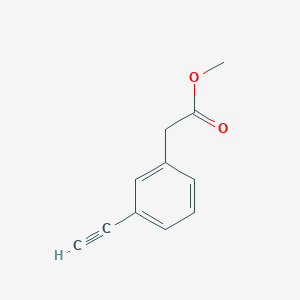
Methyl 2-(3-ethynylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-ethynylphenyl)acetate: is an organic compound with the molecular formula C11H10O2. It is a derivative of phenylacetate, where the phenyl ring is substituted with an ethynyl group at the 3-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-(3-ethynylphenyl)acetate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically uses a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions: Methyl 2-(3-ethynylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
Methyl 2-(3-ethynylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(3-ethynylphenyl)acetate depends on the specific reaction or application. In general, the compound can act as a substrate for various enzymes or as a reactant in chemical transformations. The ethynyl group provides a site for further functionalization, while the ester group can undergo hydrolysis or other reactions.
類似化合物との比較
Methyl 2-phenylacetate: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
Ethyl 2-(3-ethynylphenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Uniqueness: Methyl 2-(3-ethynylphenyl)acetate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable compound in organic synthesis and research.
特性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
methyl 2-(3-ethynylphenyl)acetate |
InChI |
InChI=1S/C11H10O2/c1-3-9-5-4-6-10(7-9)8-11(12)13-2/h1,4-7H,8H2,2H3 |
InChIキー |
YAHPPMORUKBONA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=CC=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)

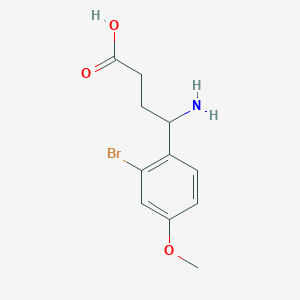
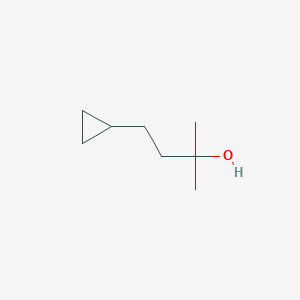
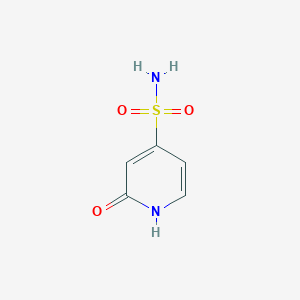
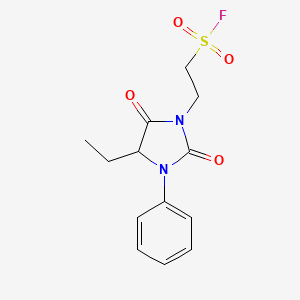
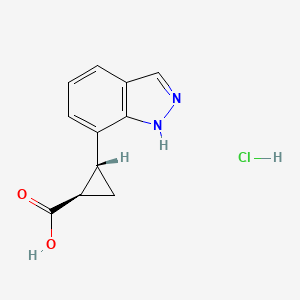

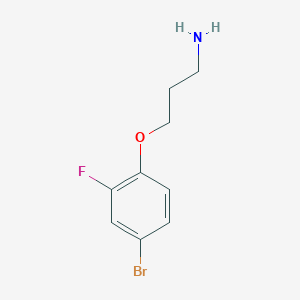
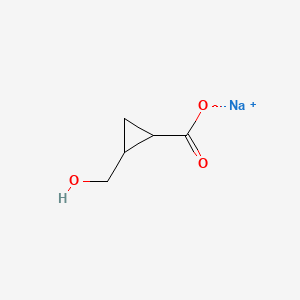
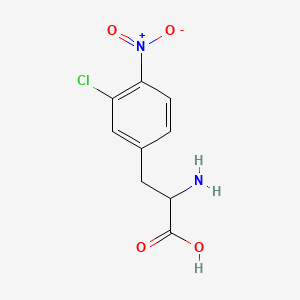
![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)
